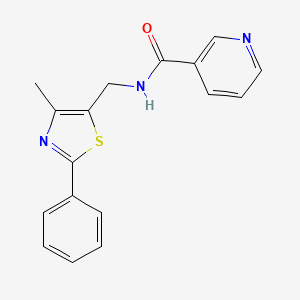

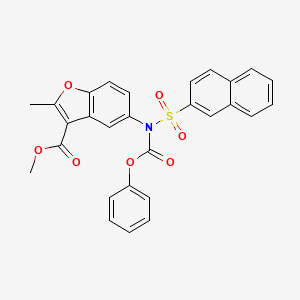

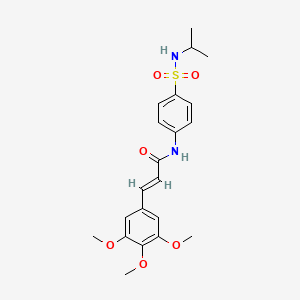

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-ethoxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-ethoxypropyl)acetamide, also known as PEAQX, is a chemical compound that has been extensively studied for its potential use as a selective antagonist of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that are involved in the regulation of synaptic plasticity, learning, and memory. PEAQX has been shown to have a high affinity for AMPA receptors and to be a potent inhibitor of their activity.

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthesis involved esterification, hydrazination, salt formation, and cyclization. One of the intermediates, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol , was converted into sulfonyl chloride, which then reacted with various amines to yield the title sulfonamides . Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity.

Antibacterial and Antifungal Properties

Sulfonamide derivatives have a rich history in medicine, and they’re associated with a wide range of biological activities. In addition to antiviral effects, these compounds have been explored for their antibacterial and antifungal properties. Researchers have reported that certain 1,3,4-thiadiazoles exhibit potent bioactivities, including anticonvulsant effects . These versatile compounds hold promise for combating microbial infections.

Agricultural Applications

Sulfonamide derivatives have piqued interest in agriculture. Specifically, they’ve been investigated for herbicidal properties. While the exact applications may vary, their potential impact on crop protection warrants further exploration . Researchers continue to study how these compounds can contribute to sustainable agriculture.

Tumor Cell Growth Inhibition

In related work, a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Although this specific compound differs slightly, it highlights the broader interest in thiadiazole-based molecules for cancer research.

Other Bioactivities

Beyond the mentioned applications, 1,3,4-thiadiazoles have displayed various other bioactivities, such as antifungal effects. Researchers have synthesized diverse derivatives with the aim of protecting tobacco plants affected by TMV . While not all compounds exhibited the expected anti-TMV activity, this research underscores the versatility of thiadiazole-based molecules.

properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-ethoxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c1-2-21-9-3-8-18-16(20)11-14-10-15(22-19-14)12-4-6-13(17)7-5-12/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYZZFOTKDZCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)

![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)

![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)